molecular formula C26H48N4O8 B1180090 SCL protein CAS No. 135471-20-4

SCL protein

Cat. No.: B1180090
CAS No.: 135471-20-4
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Description

The term "SCL protein" can refer to two distinct concepts based on the context:

  • Subcellular Localization (SCL): A functional attribute describing the specific compartment (e.g., cytoplasm, membrane, extracellular space) where a protein resides within a cell. Predicting SCL is critical for inferring protein function, drug target identification, and genome annotation .
  • Stem Cell Leukemia (SCL) Protein: A transcription factor encoded by the TAL1 gene, essential for hematopoietic stem cell development and implicated in T-cell acute lymphoblastic leukemia (T-ALL) .

This article focuses on SCL as a subcellular localization attribute due to the breadth of comparative data available. For completeness, a brief overview of the SCL transcription factor is provided in later sections.

Properties

CAS No.

135471-20-4

Molecular Formula

C26H48N4O8

Synonyms

SCL protein

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of SCL Prediction Tools

Computational methods for predicting protein SCL have evolved significantly. Below is a detailed comparison of key tools, their methodologies, and performance metrics (Table 1).

Table 1: Comparison of SCL Prediction Tools

Tool/Method Organism Specificity Key Features Accuracy (%) Limitations Reference
PSORTdb 4.0 Bacteria/Archaea Integrates lab-determined and predicted SCL data; user-friendly interface. 85–90 Limited to microbial proteins.
Secretomics-Based Gram-positive bacteria Mimics secretion steps (membrane targeting, secretion systems, retention). 92–95 Laborious workflow; not automated.
LocateP Gram-positive bacteria Combines high-precision identifiers for membrane, cell wall, secreted proteins. >90 Focused on Gram-positive species.
ML-locMLFE Multi-organism Machine learning (ML) with multi-label classification; handles SARS-CoV-2. 72–99 Requires high-quality sequencing data.
PSORTb 3.0 Atypical bacteria Predicts SCL in bacteria with atypical membranes (e.g., Gram-positive with outer membrane). 80–88 Lower accuracy for eukaryotes.

Methodological Differences

  • PSORTdb 4.0: Relies on sequence similarity, amino acid composition, and motif identification. It centralizes experimental and predicted data from >10,000 bacterial genomes but lacks dynamic secretion pathway insights .
  • Secretomics-Based Approach: Stands out by modeling secretion dynamics (e.g., Listeria monocytogenes case study). It provides a "routing map" of proteins through membranes, outperforming static predictors like PSORTb .
  • LocateP : Specializes in Gram-positive bacteria, combining SignalP (signal peptides), TMHMM (transmembrane helices), and custom identifiers for lipoproteins. Achieves >90% accuracy in predicting membrane-anchored proteins .
  • ML-locMLFE : Uses multi-label classification for proteins with multiple localizations. On SARS-CoV-2, it achieved 72.7% accuracy, identifying viral proteins localized to host membranes for immune evasion .

Performance Metrics

  • PSORTb 3.0 vs. Secretomics: In Listeria monocytogenes, secretomics identified 15% more extracellular proteins than PSORTb, validated by proteomics .
  • LocateP vs. Gpos-mPLoc : LocateP improved precision for N-terminally anchored proteins (93% vs. 78%) by integrating retention signals .

SCL Transcription Factor (Stem Cell Leukemia Protein)

The SCL protein (TAL1) regulates blood cell differentiation. In zebrafish, isoforms scl-α and scl-β exhibit distinct roles:

  • scl-α : Drives primitive hematopoiesis.
  • scl-β : Enhances erythrocyte maturation and definitive hematopoietic stem cell development via protein stability gradients .

Comparison with Similar Proteins

  • LMO2 : Interacts with SCL to form transcriptional complexes. Inhibitors targeting SCL-LMO2 (e.g., tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate derivatives) show nM potency in leukemia models .
  • GATA-1 : Cooperates with SCL in erythroid differentiation but lacks SCL’s role in stem cell maintenance.

Q & A

Q. What experimental techniques are most effective for determining protein subcellular localization (SCL) in human cells, and how do they compare in resolution and throughput?

  • Methodological Answer: Fluorescence microscopy (e.g., GFP tagging) provides high spatial resolution but requires prior knowledge of localization markers. Subcellular fractionation coupled with mass spectrometry enables proteome-wide profiling but may miss transient/localized proteins. Immunoelectron microscopy offers nanometer-scale resolution but is labor-intensive. For Gram-positive bacteria, secretomics-based strategies (e.g., membrane targeting, secretion systems, post-translational modifications) provide dynamic routing insights . Computational methods like ML-locMLFE achieve >90% accuracy but depend on feature quality .

Q. How do sequence-based features contribute to computational SCL prediction, and what are their limitations compared to integrative approaches?

  • Methodological Answer: Sequence features (e.g., amino acid composition, sorting signals, transmembrane domains) are foundational for predictors like PSORTb. However, they fail to capture dynamic relocalization or protein-protein interaction (PPI)-driven SCL changes. Integrative models (e.g., Bayesian Collective Markov Random Fields) combine PPIs, spatial adjacency of compartments, and functional annotations to improve accuracy, especially for multi-label SCL proteins .

Advanced Research Questions

Q. What computational strategies effectively address class imbalance in multi-label SCL prediction, particularly for rare localizations?

  • Methodological Answer: Imbalanced datasets (e.g., rare organelles like peroxisomes) are addressed via:
  • Transductive learning (BCMRF models), which leverages PPI networks to propagate labels from annotated to unannotated proteins .
  • MLSI dimensionality reduction , which filters noise from multi-source features (e.g., sequence, physicochemical properties) .
  • Synthetic minority oversampling (SMOTE) to augment underrepresented SCL classes .

Q. How can spatial adjacency between SCL compartments be modeled to improve prediction accuracy for proteins with multiple localizations?

  • Methodological Answer: Bayesian models incorporate spatial adjacency matrices (e.g., nucleus ↔ cytoplasm proximity) to refine multi-SCL assignments. For example, a protein interacting with nuclear and cytoplasmic partners may be assigned dual localization with higher confidence. This approach improves precision for compartments with few annotated instances (e.g., extracellular vesicles) .

Q. What integrative frameworks combine proteomic, genomic, and interactomic data to resolve contradictory SCL predictions from single-source methods?

  • Methodological Answer:
  • Multi-kernel SVM integrates sequence motifs, Gene Ontology terms, and PPI networks, achieving 70–99% accuracy on human datasets .
  • Secretomics-based flowcharts prioritize secretion pathways (e.g., Sec/Tat systems) and cell-wall retention mechanisms to resolve conflicts between predictors and experimental data .
  • Ensemble learning (e.g., ML-locMLFE) fuses six feature types (PSSM, CTD, etc.) and uses majority voting to reconcile discrepancies .

Q. How do advanced predictors like ML-locMLFE achieve higher accuracy (>90%) compared to traditional SVM-based methods in multi-label SCL tasks?

  • Methodological Answer: ML-locMLFE employs:
  • Multi-information fusion : Six feature types (e.g., PseAAC, APAAC) are extracted and fused to capture diverse sequence properties.
  • MLSI dimensionality reduction : Identifies latent semantic features to eliminate redundant information.
  • MLFE classifier : Enriches labeling information through feature induction, improving OAA (Overall Actual Accuracy) to 99.23% on Gram-positive bacteria datasets .

Q. What validation protocols are recommended when experimental SCL data conflicts with computational predictions?

  • Methodological Answer:
  • Orthogonal validation : Combine immunofluorescence (spatial resolution) with subcellular fractionation (biochemical isolation) .
  • Bayesian posterior probability analysis : Assess confidence scores from predictors like BCMRF, prioritizing predictions with >95% posterior probability .
  • Cross-species validation : Test predictions in model organisms (e.g., Listeria monocytogenes) where experimental SCL data is abundant .

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